molecular formula C5H7ClN2S B12693221 Pyrimidine-4-methanethiol, hydrochloride CAS No. 119396-01-9

Pyrimidine-4-methanethiol, hydrochloride

Cat. No.: B12693221
CAS No.: 119396-01-9
M. Wt: 162.64 g/mol
InChI Key: CYIJQVXUVKWKOA-UHFFFAOYSA-N
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Description

Pyrimidine-4-methanethiol, hydrochloride is a chemical compound that belongs to the pyrimidine family, which is a class of heterocyclic aromatic organic compounds Pyrimidines are known for their significant role in biological systems, including being components of nucleic acids such as DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine-4-methanethiol, hydrochloride typically involves the reaction of pyrimidine derivatives with thiol-containing compounds under specific conditions. One common method includes the use of β-keto enamides and hydroxylamine hydrochloride, which react under controlled temperatures to form the desired product .

Industrial Production Methods: Industrial production of this compound often employs catalytic methods to enhance yield and efficiency. Transition-metal catalyzed reactions, such as those involving copper or iron catalysts, are frequently used to facilitate the synthesis of pyrimidine derivatives .

Chemical Reactions Analysis

Types of Reactions: Pyrimidine-4-methanethiol, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Scientific Research Applications

Pyrimidine-4-methanethiol, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: It plays a role in the study of nucleic acid analogs and their interactions with biological systems.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes

Mechanism of Action

The mechanism of action of pyrimidine-4-methanethiol, hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with nucleic acid synthesis. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

    Pyrimidine: A basic heterocyclic compound with two nitrogen atoms at positions 1 and 3.

    Thymine: A pyrimidine derivative found in DNA.

    Cytosine: Another pyrimidine derivative found in DNA and RNA.

Uniqueness: Pyrimidine-4-methanethiol, hydrochloride is unique due to its thiol group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other pyrimidine derivatives that may lack this functional group .

Properties

CAS No.

119396-01-9

Molecular Formula

C5H7ClN2S

Molecular Weight

162.64 g/mol

IUPAC Name

pyrimidin-4-ylmethanethiol;hydrochloride

InChI

InChI=1S/C5H6N2S.ClH/c8-3-5-1-2-6-4-7-5;/h1-2,4,8H,3H2;1H

InChI Key

CYIJQVXUVKWKOA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN=C1CS.Cl

Origin of Product

United States

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